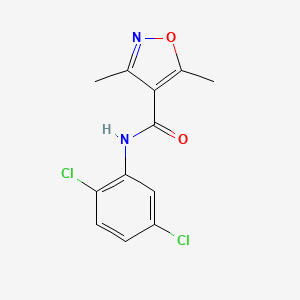

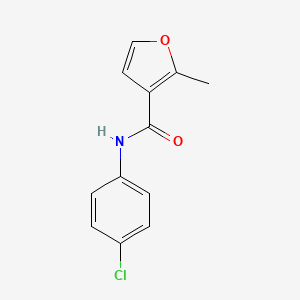

![molecular formula C9H12N2O2S2 B5799384 N-[(ethylamino)carbonothioyl]benzenesulfonamide](/img/structure/B5799384.png)

N-[(ethylamino)carbonothioyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(ethylamino)carbonothioyl]benzenesulfonamide, commonly known as Sulfathiazole, is a sulfonamide antibiotic used in the treatment of bacterial infections. It was first synthesized in 1938 and has since been widely used in the medical field. Sulfathiazole belongs to the class of sulfonamides, which are synthetic antimicrobial agents that inhibit the growth of bacteria by interfering with the synthesis of folic acid.

Mécanisme D'action

Sulfathiazole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and without it, the bacteria cannot survive. Sulfathiazole binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, and prevents it from functioning properly.

Biochemical and Physiological Effects:

Sulfathiazole has been shown to have a broad spectrum of activity against various bacteria, including Gram-positive and Gram-negative bacteria. It is absorbed well in the gastrointestinal tract and distributed throughout the body. Sulfathiazole is metabolized in the liver and excreted in the urine.

Avantages Et Limitations Des Expériences En Laboratoire

Sulfathiazole has several advantages in laboratory experiments. It is readily available, inexpensive, and has a long shelf life. It is also easy to administer and can be used in both in vitro and in vivo experiments. However, Sulfathiazole has some limitations. It can be toxic to some cell lines, and its effectiveness can be affected by the presence of other substances.

Orientations Futures

There are several future directions for the research of Sulfathiazole. One area of interest is the development of new derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of Sulfathiazole and its interaction with other substances. Additionally, the use of Sulfathiazole in combination with other antibiotics is an exciting avenue of research for the treatment of bacterial infections.

Méthodes De Synthèse

The synthesis of Sulfathiazole involves the reaction between 4-aminobenzenesulfonamide and ethyl isothiocyanate in the presence of a base. The reaction produces Sulfathiazole as a white crystalline solid with a melting point of 203-204°C. The purity of the compound can be determined by thin-layer chromatography and melting point determination.

Applications De Recherche Scientifique

Sulfathiazole has been extensively studied for its antimicrobial properties. It has been used to treat various bacterial infections, including urinary tract infections, pneumonia, and meningitis. In addition to its medical applications, Sulfathiazole has also been used in the food industry to prevent the growth of bacteria in meat and poultry.

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-3-ethylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S2/c1-2-10-9(14)11-15(12,13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBJLGXHPJFFNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(ethylcarbamothioyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

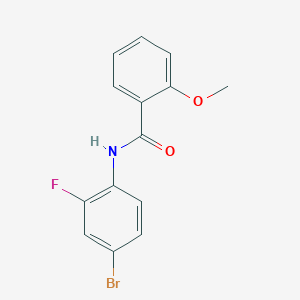

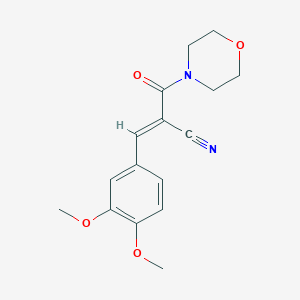

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)

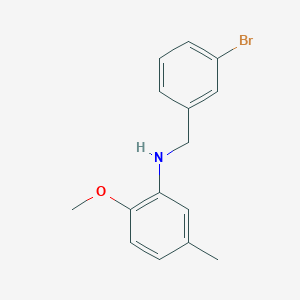

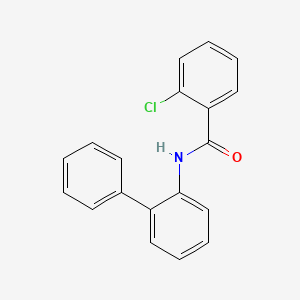

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5799312.png)

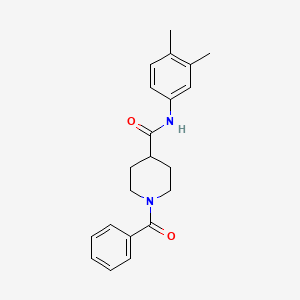

![1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5799330.png)

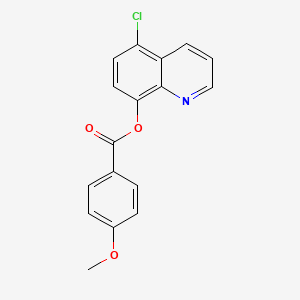

![9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5799348.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5799373.png)

![4-[(4-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5799408.png)